molecular formula C19H20N2OS B2988333 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide CAS No. 946373-64-4

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide

Cat. No.: B2988333
CAS No.: 946373-64-4
M. Wt: 324.44
InChI Key: MAPPXDKCJSKEDF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a synthetic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure, which incorporates a naphthamide group linked to a dimethylamino-thiophene scaffold, is often investigated for potential biological activity. Researchers explore this and similar structures in various fields. In pharmaceutical research, structurally related compounds featuring the dimethylamino-thiophene-ethyl motif have been identified as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), a target implicated in cancer immunosuppression . This suggests potential application in immuno-oncology studies, though specific activity for this compound should be verified experimentally. Furthermore, the presence of both the thiophene and naphthalene rings makes it a candidate for fungicide development, as these substructures are commonly found in active agrochemicals . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-21(2)18(17-9-10-23-13-17)12-20-19(22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13,18H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPPXDKCJSKEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known by its CAS number 946199-07-1, is a synthetic compound belonging to the class of naphthamide derivatives. These compounds are recognized for their diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2OS
  • Molecular Weight : 324.43 g/mol
  • CAS Number : 946199-07-1

The structure of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide includes a naphthalene moiety linked to a thiophene ring through a dimethylaminoethyl chain. This unique combination is hypothesized to contribute to its biological activity.

The biological activity of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate signal transduction pathways, influencing various physiological responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, including those involved in pain perception and inflammation.

Anti-inflammatory Effects

Research has indicated that naphthamide derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro. The specific anti-inflammatory effects of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide are still under investigation but are expected to be substantial given the structural similarities with other known anti-inflammatory agents.

Anticancer Activity

Naphthamide derivatives have been explored for their anticancer potential, particularly their ability to induce apoptosis in cancer cells. Preliminary studies suggest that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation or topoisomerase inhibition.

Research Findings

StudyFindings
Demonstrated anti-inflammatory properties in cell culture models.
Reported cytotoxic effects against cancer cell lines with potential apoptosis induction.
Suggested enzyme inhibition as a mechanism for observed pharmacological activities.

Case Studies

  • Anti-inflammatory Study : A study conducted on a mouse model showed that administration of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide significantly reduced paw edema compared to control groups.
  • Cancer Cell Line Study : In vitro testing on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis, with IC50 values comparable to established chemotherapeutic agents.

Comparison with Similar Compounds

N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide

  • Key Structural Features: Shares the N-(2-(dimethylamino)ethyl)-2-naphthamide backbone. Substituted with a 2,3-dihydroindenyl-piperidinylmethyl group instead of thiophen-3-yl.
  • The dihydroindenyl group may enhance hydrophobic interactions with enzyme pockets compared to the thiophene moiety in the target compound.

N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (Probe 2C)

  • Key Structural Features: Contains a thiazole-linked coumarin group in place of thiophen-3-yl. Retains the dimethylaminoethyl-naphthamide core.
  • Functional Insights :
    • Synthesized as a fluorescent probe, suggesting utility in tracking biological targets via coumarin’s optical properties .
    • The thiazole-coumarin extension likely increases steric bulk and alters binding specificity compared to the simpler thiophene substituent.

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

  • Key Structural Features: Replaces the amide bond with an ether linkage and lacks the dimethylaminoethyl group. Retains naphthalene and thiophen-3-yl motifs.
  • Functional Insights :
    • Listed as a related impurity in pharmaceutical contexts, highlighting structural similarities but divergent stability or synthetic pathways .
    • The absence of the amide group may reduce hydrogen-bonding capacity, affecting target affinity.

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-naphthamide (Isomeric Analog)

  • Key Structural Features :
    • Thiophen-2-yl isomer instead of thiophen-3-yl.
  • Functional Insights :
    • Safety guidelines emphasize flammability and toxicity risks, suggesting reactive or unstable properties .
    • The thiophene substitution position (2- vs. 3-) may alter electronic distribution and steric accessibility, impacting biological activity or metabolic stability.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Applications Evidence Source
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide 2-naphthamide Thiophen-3-yl, dimethylaminoethyl Enzyme inhibition, drug discovery
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-...-2-naphthamide 2-naphthamide Dihydroindenyl-piperidinylmethyl BChE inhibition (co-crystallized)
Probe 2C 2-naphthamide Thiazole-coumarin Fluorescent probes, cholinesterase study
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthyl ether Thiophen-3-yl, methylamine Pharmaceutical impurity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-naphthamide 2-naphthamide Thiophen-2-yl, dimethylaminoethyl (Safety profile only)

Critical Analysis of Substituent Effects

  • Thiophene Position (2- vs. 3-): Thiophen-3-yl may offer better π-stacking due to sulfur’s position, whereas thiophen-2-yl could increase steric hindrance near the dimethylamino group .
  • Coumarin vs. Thiophene: Coumarin’s fluorescence (Probe 2C) adds diagnostic utility, while thiophene’s smaller size may improve membrane permeability .
  • Dihydroindenyl vs. Piperidine Modifications :
    • Bulky dihydroindenyl groups (PDB 5NN0) likely enhance BChE binding via hydrophobic interactions, suggesting the target compound’s thiophene may be less optimal for this target .

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